3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide
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Overview
Description
PMID26161698-Compound-32: is a synthetic organic compound identified as a Rho kinase 2 (ROCK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID26161698-Compound-32 involves multiple steps, including the formation of oxazolyl and thiazolyl rings. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these rings .
Chemical Reactions Analysis
Types of Reactions: PMID26161698-Compound-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PMID26161698-Compound-32 has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Industry: Utilized in the development of new drugs and chemical compounds.
Mechanism of Action
The mechanism of action of PMID26161698-Compound-32 involves the inhibition of Rho kinase 2 (ROCK2). This inhibition affects various cellular pathways and processes, including the regulation of the cytoskeleton, cell migration, and proliferation . The compound binds to the active site of ROCK2, preventing its activity and thereby modulating downstream signaling pathways .
Comparison with Similar Compounds
Compound 32 [PMID 20471253]: Another ROCK2 inhibitor with similar inhibitory effects.
Polyketide synthase 13-IN-1: A polyketide synthase inhibitor with different molecular targets.
Uniqueness: PMID26161698-Compound-32 is unique due to its specific inhibitory action on ROCK2, which distinguishes it from other similar compounds that may target different kinases or pathways .
Properties
Molecular Formula |
C17H17N5O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[3-[[4-(2-methoxyphenyl)-1,3,5-triazin-2-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C17H17N5O3S/c1-25-15-8-3-2-7-14(15)16-19-11-20-17(22-16)21-13-6-4-5-12(9-13)10-26(18,23)24/h2-9,11H,10H2,1H3,(H2,18,23,24)(H,19,20,21,22) |
InChI Key |
BQJUSTFHSZCQFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N |
Origin of Product |
United States |
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